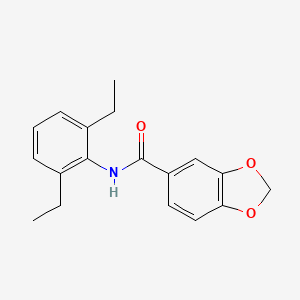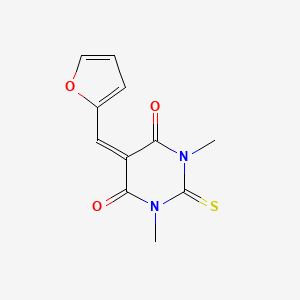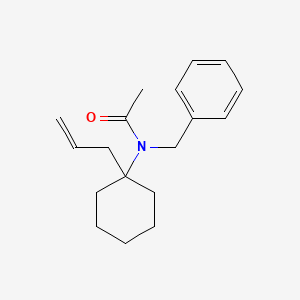![molecular formula C19H21FN2O B5758705 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5758705.png)
1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone, also known as FPE, is a chemical compound that belongs to the class of substituted phenylalkanones. It has gained considerable attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone involves the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters. This compound binds to the transporters and prevents the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in their concentration in the synaptic cleft. This results in the activation of downstream signaling pathways that regulate mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are associated with improved mood and cognitive function. This compound has also been shown to reduce the levels of stress hormones such as cortisol, suggesting that it could have an anxiolytic effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone is its high selectivity for monoamine transporters, which reduces the risk of off-target effects. This compound also has a relatively long half-life, which allows for sustained therapeutic effects. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone. One area of interest is the development of novel analogs with improved pharmacokinetic properties. Another area of research is the investigation of this compound's potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, the role of this compound in regulating the immune system and inflammation is an area of emerging interest. Further studies are needed to fully understand the therapeutic potential of this compound and its underlying mechanisms of action.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of psychiatric disorders. Its mechanism of action involves the inhibition of monoamine transporters, leading to an increase in the concentration of neurotransmitters in the synaptic cleft. This compound has been shown to produce a range of biochemical and physiological effects, including improved mood and cognitive function. However, further research is needed to fully understand its safety and efficacy in humans and to develop novel analogs with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-fluorobenzylpiperazine with 4-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound. This method has been optimized to obtain high yields and purity of this compound.
Applications De Recherche Scientifique
1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential therapeutic applications. It has been found to possess antipsychotic, antidepressant, and anxiolytic properties. This compound has also been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play a critical role in regulating mood and behavior. These findings suggest that this compound could be a promising candidate for the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-[4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-15(23)17-4-8-19(9-5-17)22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPAERMNLBGPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5758626.png)
![ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B5758639.png)

![2-[(2,6-difluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5758650.png)
![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)

![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclopropanecarbohydrazide](/img/structure/B5758664.png)
![N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B5758671.png)
![2-(4-chlorophenyl)-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5758681.png)


![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-cyclopentylacetamide](/img/structure/B5758696.png)
![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)

